molecular formula C19H20N6O3S B12133234 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

Cat. No.: B12133234
M. Wt: 412.5 g/mol
InChI Key: DKWDKVQNRCJIMQ-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 3-pyridyl group at position 4. The triazole ring is linked via a thioether bridge to an acetamide moiety, which is further substituted at the aromatic ring with a methoxy group and an acetylamino group.

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N6O3S/c1-12(26)21-14-6-7-16(28-3)15(9-14)22-17(27)11-29-19-24-23-18(25(19)2)13-5-4-8-20-10-13/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27)

InChI Key

DKWDKVQNRCJIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the synthesis of the methoxyphenyl and triazolylthio groups.

    Functionalization: Introduction of the acetylamino group through acetylation reactions.

    Coupling Reactions: Combining the different functional groups under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetylamino group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Substituent Variations:

Compound Name Substituents (Triazole Positions 4 and 5) Aromatic Ring Modifications Reported Activity (IC50 or Efficacy) Reference ID
Target Compound 4-methyl, 5-(3-pyridyl) 2-methoxy, 5-acetylamino Not explicitly reported
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-ethyl, 5-(3-pyridyl) 2-methoxy, 5-acetylamino Improved metabolic stability
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-pyridyl) 2-methoxy, 4-chloro, 5-methyl Enhanced kinase inhibition
YUPK-2 (morpholinium 5-(3-pyridyl)-1,2,4-triazolyl-3-ylthioacetate) 5-(3-pyridyl) N/A (morpholinium counterion) Cerebral vasodilation in preclinical models

Key Observations:

  • 4-Methyl vs.
  • 3-Pyridyl vs. 2-Pyridyl: The 3-pyridyl substituent (target compound) enhances π-π stacking with aromatic residues in enzyme active sites compared to 2-pyridyl derivatives, as seen in kinase inhibitors .
  • Aromatic Substitutions: The 2-methoxy and 5-acetylamino groups on the phenyl ring likely contribute to solubility and hydrogen bonding, contrasting with chloro or trifluoromethyl groups in analogs, which prioritize lipophilicity .

Activity Data from Structural Analogs

Compound (Representative) Target/Assay IC50/EC50 Structural Features Reference ID
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide CDK5/p25 kinase 42 ± 1 nM Thiadiazole-triazole fusion
YUPK-2 Cerebral circulation Not quantified 3-pyridyl triazole, morpholinium salt

Implications for Target Compound:

  • While direct activity data for the target compound is unavailable, its 3-pyridyl and acetamide motifs resemble CDK inhibitors () and cerebral vasodilators (). The methyl group may fine-tune selectivity over off-target enzymes .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₂S. Its structure includes an acetylamino group, a methoxyphenyl moiety, and a triazole-thioacetamide framework, contributing to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. These activities are believed to arise from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

The compound has demonstrated effectiveness against several microbial strains. For instance, studies have shown that derivatives containing the triazole ring possess antimicrobial properties due to their ability to inhibit the growth of bacteria and fungi. The mechanism often involves interference with cellular processes critical for microbial survival .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds structurally similar to this one have shown IC50 values as low as 2.67 µM against A549 lung cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB. This interaction is crucial in diseases characterized by chronic inflammation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors that play pivotal roles in disease progression.

Binding Affinity Studies

Studies assessing the binding affinity of this compound to various biological targets have shown promising results. For instance, surface plasmon resonance analysis has indicated a strong affinity for NF-κB proteins, suggesting its potential in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,2,4-Triazole derivativesContains triazole ringAntimicrobial properties
AcetylaminophenolAcetylamino group presentAnalgesic effects
Pyridine derivativesPyridine ring includedAnticancer activity

The unique combination of functionalities in this compound enhances its biological profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Antimicrobial Efficacy : In vitro testing against E. coli and S. aureus demonstrated significant growth inhibition at concentrations as low as 25 μg/mL.
  • Anticancer Potential : In a study involving A549 lung cancer cells, treatment with the compound resulted in a marked reduction in cell viability (IC50 = 2.67 ± 0.06 µM), attributed to apoptosis induction.
  • Anti-inflammatory Mechanism : Inhibition of NF-κB pathway was observed in macrophage models treated with the compound, leading to decreased expression of pro-inflammatory cytokines.

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